molecular formula C7H10BrN B2563028 1-Bromocyclohexane-1-carbonitrile CAS No. 676132-35-7

1-Bromocyclohexane-1-carbonitrile

Cat. No.: B2563028
CAS No.: 676132-35-7
M. Wt: 188.068
InChI Key: DHHHEJNVYJXXCA-UHFFFAOYSA-N
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Description

1-Bromocyclohexane-1-carbonitrile is a chemical compound with the formula C7H10BrN and a molecular weight of 188.07 g/mol . It is a halide and a nitrile, which are both important functional groups in organic chemistry .

Scientific Research Applications

Synthesis of Phencyclidine Analogues

1-Bromocyclohexane-1-carbonitrile has been used in the chemical synthesis of phencyclidine and its analogues, labeled with carbon-14 and tritium (3H). This synthesis is significant for advancing the understanding of the chemical properties and potential applications of these compounds (Alme & Law, 1982).

Organic Synthesis Studies

The compound plays a role in various organic synthesis studies. For example, it's involved in the preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile, demonstrating its utility in creating complex organic molecules (Lujan-Montelongo & Fleming, 2014).

Crystal Structure Analysis

It is used in crystallography to analyze the structure of complex molecules. For instance, a study on 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile dimethylformamide monosolvate employed this compound to understand the crystal structure and properties of the material (Liu et al., 2011).

Electrochemical Studies

The compound is also involved in electrochemical research. A study compared the reactivity of electrogenerated bromine with cyclohexene in different solvents, revealing insights into the reaction mechanisms and product formation (Allen et al., 2004).

Polymer Chemistry

In polymer chemistry, this compound is used in studies to understand the behavior of certain compounds during polymerization. For example, its role in the anionic oligomerization of 1-cyclohexene-1-carbonitrile has been explored (Messina et al., 1979).

NMR Spectroscopy

The compound finds application in nuclear magnetic resonance (NMR) spectroscopy, aiding in the understanding of chemical shifts in rigid molecules, which is essential for determining molecular structure and dynamics (Abraham & Fisher, 1986).

Reaction Mechanism Studies

Its use extends to the study of reaction mechanisms. For instance, the tandem Alder-ene and Diels-Alder reactions of 1-Methylcycloprop-2-ene-1-carbonitrile were investigated to understand its reaction pathways and products (Lodochnikova et al., 2010).

Radical Polymerization

This compound is important in the study of radical polymerizations, as shown in a tracer study of 1-azocyclohexane carbonitrile as an initiator of such polymerizations (Barton et al., 1963).

Properties

IUPAC Name

1-bromocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN/c8-7(6-9)4-2-1-3-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHEJNVYJXXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676132-35-7
Record name 1-bromocyclohexane-1-carbonitrile
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